

A Comparative Guide to the Reaction Rate Kinetics of the Acetyl Radical

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Compound of Interest

Compound Name: Acetyl radical

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This guide provides an objective comparison of the reaction rates of the **acetyl radical** (CH_3CO) with several key atmospheric and combustion-related molecules: molecular oxygen (O_2), nitric oxide (NO), and nitrogen dioxide (NO_2). The information presented is supported by experimental data from peer-reviewed kinetic studies. Detailed experimental protocols for commonly employed techniques are also included to aid in the design and interpretation of kinetic experiments.

Data Presentation: Reaction Rate Constants

The following tables summarize the experimentally determined rate constants for the reactions of the **acetyl radical**. These values are crucial for modeling complex chemical systems, such as atmospheric photochemical smog formation and combustion processes.

Table 1: Rate Constants for the Reaction of **Acetyl Radical** with O_2

Rate Constant (k) (cm ³ molecule ⁻¹ s ⁻¹)	Temperature (K)	Pressure (Torr)	Experimental Technique	Reference
5.00 x 10 ⁻¹²	298	-	Not specified	[1]
6.2 x 10 ⁻¹² (High-pressure limit, k _∞)	213 - 500	5 - 600 (in He)	Laser Flash Photolysis - Laser-Induced Fluorescence (LFP-LIF)	
1 x 10 ¹² (cm ³ mol ⁻¹ s ⁻¹)	Not specified	Not specified	Kinetic studies	

Table 2: Rate Constants for the Reaction of **Acetyl Radical** with NO

Rate Constant (k) (cm ³ molecule ⁻¹ s ⁻¹)	Temperature (K)	Pressure	Experimental Technique	Reference
~2 x 10 ⁸ (l. mole ⁻¹ sec ⁻¹)	Not specified	Not specified	Not specified	[2]
3 x 10 ⁹ (M ⁻¹ s ⁻¹)	298 - 312	Not specified	Not specified	[3]
k(CH ₃ CO+NO) / k(CH ₃ CO+NO ₂) ≈ 0.2	293 - 333	Not specified	Photolysis of acetone	

Table 3: Rate Constants for the Reaction of **Acetyl Radical** with NO₂

Rate Constant (k) (cm ³ molecule ⁻¹ s ⁻¹)	Temperature (K)	Pressure	Experimental Technique	Reference
$\sim 1 \times 10^9$ (l. mole ⁻¹ sec ⁻¹)	Not specified	Not specified	Not specified	[2]
1×10^9 (M ⁻¹ s ⁻¹)	298 - 312	Not specified	Not specified	[3]
$k(\text{CH}_3\text{CO}+\text{NO}_2)$ / $k(\text{CH}_3\text{CO}+\text{NO}) \approx$ 5	293 - 333	Not specified	Photolysis of acetone	
$k(\text{CH}_3\text{C}(\text{O})\text{O}_2 +$ $\text{NO}_2)$ / $k(\text{CH}_3\text{C}(\text{O})\text{O}_2 +$ $\text{NO}) = 0.41 \pm$ 0.03	247 - 298	~ 1 atm	Atmospheric flow system	[4]

Experimental Protocols

The determination of **acetyl radical** reaction rates relies on sophisticated experimental techniques that can generate and monitor these highly reactive species on short timescales. Below are detailed methodologies for key experiments cited in the literature.

Laser Flash Photolysis - Laser-Induced Fluorescence (LFP-LIF)

This is a powerful and widely used technique for directly measuring the absolute rate coefficients of radical reactions.

Methodology:

- Radical Generation: **Acetyl radicals** are typically generated by the pulsed laser photolysis of a suitable precursor molecule. Common precursors and photolysis wavelengths include:
 - Acetone (CH_3COCH_3) at 248 nm or 266 nm.[5]

- Biacetyl ($\text{CH}_3\text{COCOCH}_3$) at 248 nm or 351 nm.[6]
- Acetaldehyde (CH_3CHO) in the presence of Cl atoms (from Cl_2 photolysis) or OH radicals. [6][7]
- Reaction Environment: The photolysis is carried out in a temperature-controlled reaction cell containing a mixture of the precursor, a buffer gas (e.g., He, N_2), and the reactant gas (e.g., O_2 , NO, NO_2) in large excess to ensure pseudo-first-order kinetics.
- Radical Detection: The temporal profile of the **acetyl radical** (or a product species) is monitored using Laser-Induced Fluorescence (LIF).
 - A tunable probe laser excites the radical to a higher electronic state.
 - The subsequent fluorescence emitted as the radical relaxes back to a lower state is detected by a photomultiplier tube (PMT).
 - For the **acetyl radical**, it can be converted to OH by reaction with O_2 , and the OH radical is then detected by LIF.[5]
- Kinetic Analysis:
 - The time delay between the photolysis and probe laser pulses is systematically varied to obtain the decay of the fluorescence signal over time.
 - Under pseudo-first-order conditions, the decay of the radical concentration follows a single exponential function.
 - The observed first-order rate constant is plotted against the concentration of the reactant gas. The slope of this plot yields the bimolecular rate constant for the reaction.

Transient IR/UV-Visible Absorption Spectroscopy

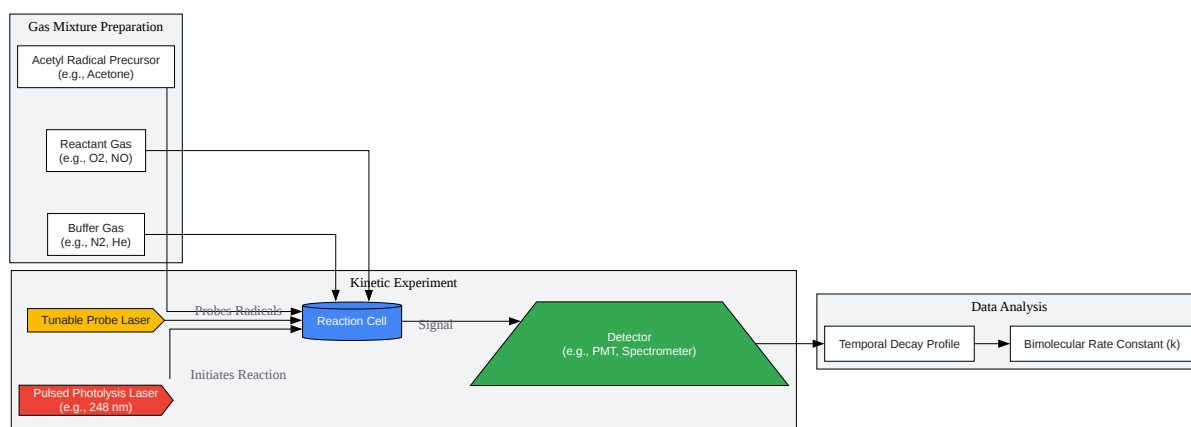
This method involves monitoring the change in absorption of a specific wavelength of light by the radical or a product molecule over time.

Methodology:

- Radical Generation: Similar to LFP-LIF, **acetyl radicals** are generated by pulsed laser photolysis of a precursor in a reaction cell.
- Probing: A continuous wave or pulsed light source (e.g., from a lamp or a laser) is passed through the reaction cell. The wavelength is selected to correspond to a known absorption feature of the **acetyl radical** or a reaction product.
- Detection: The intensity of the transmitted light is monitored with a fast detector (e.g., a photodiode or a CCD camera). The change in absorption is related to the concentration of the absorbing species via the Beer-Lambert law.
- Kinetic Analysis: The time-resolved absorption profile is used to determine the rate of disappearance of the radical or the rate of formation of a product, from which the reaction rate constant can be derived. Time-resolved UV spectroscopy has been used to follow the decay of acetylperoxy radicals, which are formed from the reaction of **acetyl radicals** with O_2 .^[8]^[9]

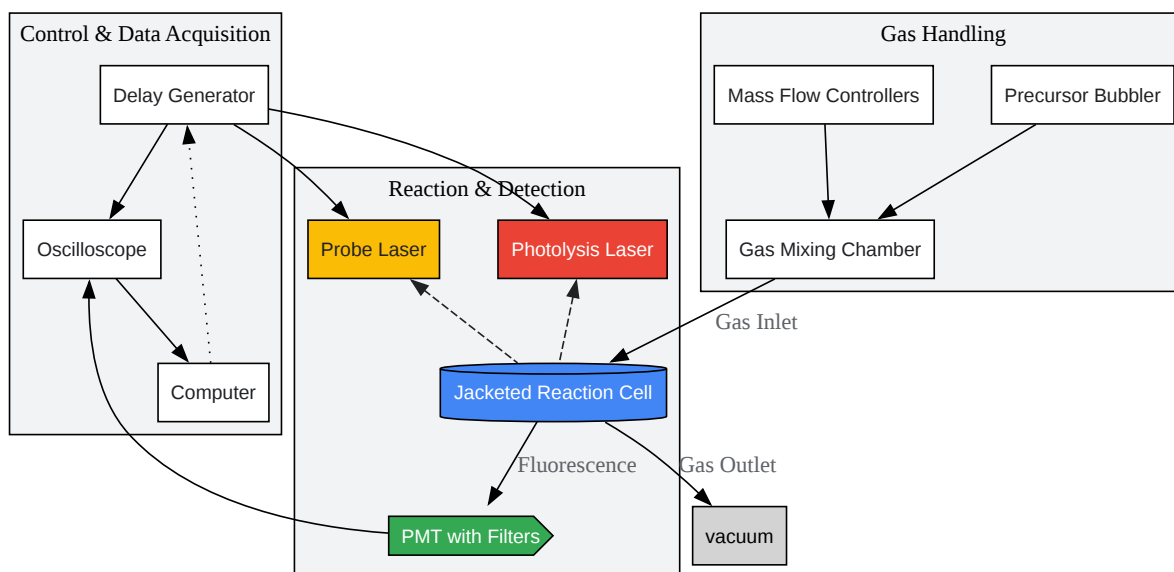
Mandatory Visualization

The following diagrams illustrate the logical workflow of a typical laser flash photolysis experiment for studying **acetyl radical** kinetics.



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Caption: A typical experimental workflow for kinetic studies of **acetyl radicals**.



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